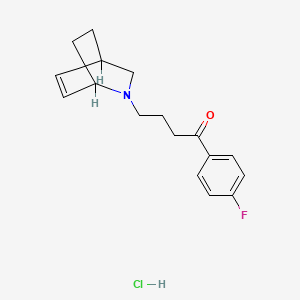
4-(2-Azabicyclo(2.2.2)oct-5-en-2-yl)-1-(4-fluorophenyl)-1-butanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Azabicyclo(222)oct-5-en-2-yl)-1-(4-fluorophenyl)-1-butanone hydrochloride is a synthetic compound that has garnered interest in various fields of scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Azabicyclo(2.2.2)oct-5-en-2-yl)-1-(4-fluorophenyl)-1-butanone hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps may include:
Formation of the Azabicyclic Core: This can be achieved through a cyclization reaction involving a suitable amine and a diene.
Introduction of the Fluorophenyl Group: This step may involve a Friedel-Crafts acylation reaction using a fluorobenzene derivative.
Formation of the Butanone Moiety: This can be accomplished through a series of carbon-carbon bond-forming reactions, such as aldol condensation or Grignard reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Azabicyclo(2.2.2)oct-5-en-2-yl)-1-(4-fluorophenyl)-1-butanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
4-(2-Azabicyclo(22
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving the azabicyclic core.
Medicine: Potential therapeutic applications due to its unique structure and pharmacological properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism by which 4-(2-Azabicyclo(2.2.2)oct-5-en-2-yl)-1-(4-fluorophenyl)-1-butanone hydrochloride exerts its effects is likely related to its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, leading to changes in cellular signaling.
Ion Channels: Modulation of ion channel activity, affecting cellular excitability.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-Azabicyclo(2.2.2)oct-5-en-2-yl)-1-phenyl-1-butanone hydrochloride: Similar structure but lacks the fluorine atom.
4-(2-Azabicyclo(2.2.2)oct-5-en-2-yl)-1-(4-chlorophenyl)-1-butanone hydrochloride: Similar structure with a chlorine atom instead of fluorine.
Uniqueness
The presence of the fluorophenyl group in 4-(2-Azabicyclo(2.2.2)oct-5-en-2-yl)-1-(4-fluorophenyl)-1-butanone hydrochloride may confer unique chemical properties, such as increased lipophilicity and altered electronic effects, which can influence its reactivity and biological activity.
Propriétés
Numéro CAS |
35806-08-7 |
|---|---|
Formule moléculaire |
C17H21ClFNO |
Poids moléculaire |
309.8 g/mol |
Nom IUPAC |
4-(2-azabicyclo[2.2.2]oct-5-en-2-yl)-1-(4-fluorophenyl)butan-1-one;hydrochloride |
InChI |
InChI=1S/C17H20FNO.ClH/c18-15-7-5-14(6-8-15)17(20)2-1-11-19-12-13-3-9-16(19)10-4-13;/h3,5-9,13,16H,1-2,4,10-12H2;1H |
Clé InChI |
PKSWQZPTTHJUGR-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C=CC1CN2CCCC(=O)C3=CC=C(C=C3)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(3-Hydroxypropyl)(propyl)sulfamoyl]benzoic acid](/img/structure/B14694853.png)
![2,2,2-trichloroethyl (6R,7R)-3-(bromomethyl)-5,8-dioxo-7-[(2-thiophen-2-ylacetyl)amino]-5lambda4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14694855.png)

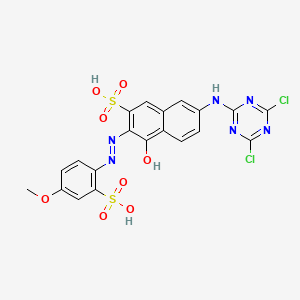
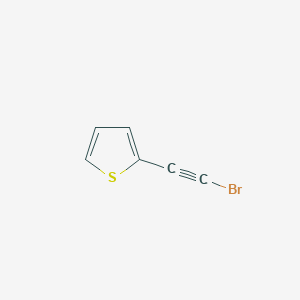
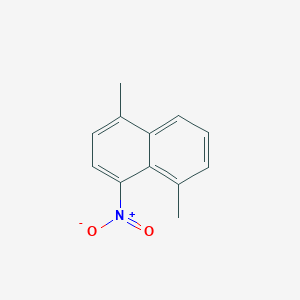
![2-{[(3alpha,5beta,6alpha)-3,6-Dihydroxy-24-oxocholan-24-yl]amino}-N,N,N-trimethylethan-1-aminium chloride](/img/structure/B14694890.png)
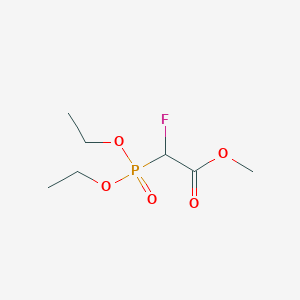
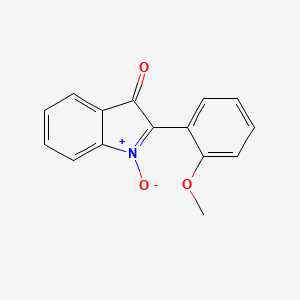
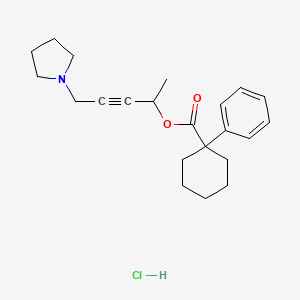
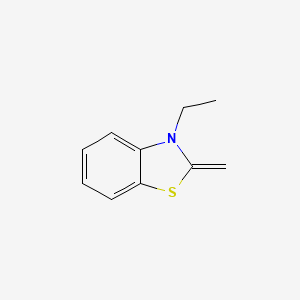
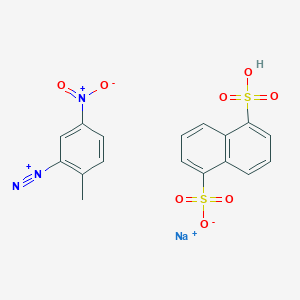
![3-{(4-Methoxyphenyl)[(4-methylphenyl)sulfonyl]amino}butanoic acid](/img/structure/B14694961.png)

